molecular formula C16H16ClNO3 B2854583 (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide CAS No. 1706497-66-6

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2854583
CAS No.: 1706497-66-6
M. Wt: 305.76
InChI Key: DZFLGKDSDAFMBY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound designed for research applications. This acrylamide derivative is characterized by a conjugated system featuring a furan heterocycle and a chlorophenyl group, a structural motif known to confer significant biological activity in investigative settings. Similar furan-acrylamide compounds have been identified as highly selective positive allosteric modulators of specific neuronal receptors, such as the α7 nicotinic acetylcholine receptor, making this chemical class a valuable tool for neuropharmacological research and the study of the cholinergic system . The core structure of this compound, an (E)-acrylamide, is an α,β-unsaturated carbonyl derivative. This class of molecules functions as soft electrophiles, which can form covalent adducts with nucleophilic cysteine thiolate groups on proteins, potentially modulating their function . This mechanism is of particular interest for investigating protein inactivation and its downstream effects in controlled experimental models. Furthermore, furan derivatives analogous to this compound are extensively explored in medicinal chemistry for their diverse pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties in pre-clinical research . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-15(13-4-2-3-5-14(13)17)10-18-16(19)7-6-12-8-9-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFLGKDSDAFMBY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=COC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=COC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its structural features include a furan ring, a chlorophenyl group, and an acrylamide moiety, which may contribute to its reactivity and biological properties. This article explores the biological activity of this compound, highlighting relevant research findings, potential mechanisms of action, and comparative analyses with related compounds.

  • IUPAC Name : (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)prop-2-enamide
  • Molecular Formula : C₁₆H₁₆ClNO₃
  • Molecular Weight : 305.75 g/mol
  • CAS Number : 1706497-66-6

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The unique combination of the furan ring and chlorinated phenyl group may enhance the compound's ability to interfere with cancer cell proliferation.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2-Chlorophenyl)acrylamideAcrylamide backbone, chlorophenyl groupAnticancerLacks furan ring
3-Furanyl-acrylamideFuran ring, acrylamideAntimicrobialNo chlorinated substituent
2-Methoxyethyl-acrylamideMethoxyethyl group, acrylamideModerate cytotoxicityAbsence of furan and chlorophenyl

The distinct structural elements in this compound may confer unique biological activities not observed in other similar compounds.

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. For example, studies on related furan derivatives have shown that they can modulate nicotinic acetylcholine receptors, which are implicated in various neurological processes .

Case Studies

  • Antinociceptive and Antiinflammatory Properties : A study investigating the antinociceptive effects of furan derivatives highlighted their potential in reducing pain responses in rodent models. Although focused on different furan compounds, the findings suggest that this compound could similarly exhibit pain-relieving properties through modulation of inflammatory pathways .
  • Anxiolytic Activity : Research on structurally analogous compounds has revealed their anxiolytic-like effects mediated through α7 nicotinic acetylcholine receptors. This suggests that this compound could also possess anxiolytic properties, enhancing its therapeutic potential in treating anxiety disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and characteristics of compounds structurally related to this compound:

Compound NameBiological ActivityMechanism of Action
N-(2-Chlorophenyl)acrylamideAnticancerInhibition of cell proliferation
3-Furanyl-acrylamideAntimicrobialDisruption of bacterial cell walls
3-Furan-2-yl-N-p-tolyl-acrylamideAnxiolyticModulation of nicotinic receptors

This comparative analysis underscores the significance of structural variations in influencing biological activity and therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The furan ring and chlorinated phenyl group may enhance the compound's ability to interfere with cancer cell proliferation.

Comparative Analysis of Anticancer Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2-Chlorophenyl)acrylamideAcrylamide backbone, chlorophenyl groupAnticancerLacks furan ring
3-Furanyl-acrylamideFuran ring, acrylamideAntimicrobialNo chlorinated substituent
2-Methoxyethyl-acrylamideMethoxyethyl group, acrylamideModerate cytotoxicityAbsence of furan and chlorophenyl

The distinct structural elements in (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide may confer unique biological activities not observed in other similar compounds.

Antinociceptive and Anti-inflammatory Properties

Studies on furan derivatives suggest potential antinociceptive effects, indicating that this compound may reduce pain responses through modulation of inflammatory pathways.

Anxiolytic Activity

Research on structurally analogous compounds has revealed their anxiolytic-like effects mediated through α7 nicotinic acetylcholine receptors. This suggests that this compound could possess similar anxiolytic properties, enhancing its therapeutic potential in treating anxiety disorders.

Study on Antinociceptive Effects

A study investigating the antinociceptive effects of various furan derivatives highlighted their potential in reducing pain responses in rodent models. Although focused on different compounds, findings suggest that this compound could similarly exhibit pain-relieving properties.

Anxiolytic Activity Research

Research on related compounds indicated anxiolytic effects through modulation of nicotinic receptors. Such findings support the hypothesis that this compound may also provide therapeutic benefits for anxiety disorders.

Comparison with Similar Compounds

Structural Variations in Nitrogen Substituents

The nitrogen substituent significantly influences physicochemical and biological properties. Below are key comparisons:

Compound Name (Reference) Nitrogen Substituent Key Features
Target Compound 2-(2-Chlorophenyl)-2-methoxyethyl Combines chlorophenyl and methoxyethyl; likely enhances lipophilicity and steric bulk.
(E)-3-(Furan-3-yl)-N-methyl-N-(phenylsulfonyl-decahydroisoquinolin-6-yl)acrylamide Methyl and decahydroisoquinolin-sulfonyl Complex polycyclic system with sulfonyl group; may enhance receptor binding specificity.
(E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide 3-Chlorophenyl Simpler aromatic substituent; lacks methoxyethyl chain.
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 2-(4-Hydroxyphenyl)-2-methoxyethyl Polar hydroxyl groups may improve solubility; demonstrated anti-inflammatory activity (IC50 ~17 µM).

Acrylamide Substituent Variations

The α-carbon substituent on the acrylamide backbone dictates electronic and steric interactions:

Compound Name (Reference) Acrylamide Substituent Key Features
Target Compound 3-(Furan-3-yl) Furan’s oxygen atom may engage in hydrogen bonding; planar structure facilitates π-π interactions.
(E)-3-[5-(2-Chlorophenyl)-2-furyl]acrylamide 5-(2-Chlorophenyl)furan-2-yl Chlorophenyl substitution increases steric hindrance and electron-withdrawing effects.
(E)-3-(2-Chlorophenyl)acrylamide 2-Chlorophenyl Aromatic substituent enhances rigidity but lacks heterocyclic oxygen.
(E)-3-(4-Hydroxy-3-methoxyphenyl)acrylamide 4-Hydroxy-3-methoxyphenyl Phenolic groups improve antioxidant potential and solubility.

Key Insight : The furan-3-yl group in the target compound offers a balance between hydrophobicity and hydrogen-bonding capacity compared to bulkier or polar substituents in analogs.

Bioactivity and Physicochemical Properties

While bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : Methoxyethyl groups (as in the target) may enhance solubility compared to purely aromatic substituents (e.g., ) but reduce it relative to hydroxylated analogs (e.g., ).

Q & A

Q. Why do some studies report high cytotoxicity while others show limited effects?

  • Factors :
  • Subcellular Localization : Fluorescence tagging reveals preferential mitochondrial accumulation in sensitive cell lines .
  • Redox Microenvironment : Cells with high glutathione levels (e.g., HepG2) resist Michael acceptor-mediated toxicity .
  • Recommendation : Use redox-sensitive probes (e.g., roGFP) to correlate intracellular oxidation state with activity .

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